Cas no 6694-75-3 (4-(chloromethyl)-2-nitrophenol)
4-(chloromethyl)-2-nitrophenol Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4-(chloromethyl)-2-nitro-
- 4-(CHLOROMETHYL)-2-NITROPHENOL
- SCHEMBL532173
- 6694-75-3
- CS-0220942
- DTXSID40368570
- 3-nitro-4-hydroxybenzyl chloride
- EN300-07934
- D94817
- LCYZFNFGPVNDGS-UHFFFAOYSA-N
- AS-76541
- 4-(chloromethyl)-2-nitrophenol
-
- MDL: MFCD02856711
- Inchi: 1S/C7H6ClNO3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4H2
- InChI Key: LCYZFNFGPVNDGS-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(=C(C=1)[N+](=O)[O-])O
Computed Properties
- Exact Mass: 187.00368
- Monoisotopic Mass: 187.0036207g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 66Ų
Experimental Properties
- PSA: 63.37
4-(chloromethyl)-2-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010414-250mg |
4-Hydroxy-3-nitrobenzyl chloride |
6694-75-3 | 97% | 250mg |
$484.80 | 2023-09-01 | |
| Alichem | A013010414-500mg |
4-Hydroxy-3-nitrobenzyl chloride |
6694-75-3 | 97% | 500mg |
$831.30 | 2023-09-01 | |
| Alichem | A013010414-1g |
4-Hydroxy-3-nitrobenzyl chloride |
6694-75-3 | 97% | 1g |
$1564.50 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VH721-1g |
4-(chloromethyl)-2-nitrophenol |
6694-75-3 | 95% | 1g |
1532.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VH721-200mg |
4-(chloromethyl)-2-nitrophenol |
6694-75-3 | 95% | 200mg |
437.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VH721-50mg |
4-(chloromethyl)-2-nitrophenol |
6694-75-3 | 95% | 50mg |
181.0CNY | 2021-07-15 | |
| eNovation Chemicals LLC | Y1104579-5g |
4-(chloromethyl)-2-nitrophenol |
6694-75-3 | 95% | 5g |
$700 | 2024-07-23 | |
| eNovation Chemicals LLC | Y1013744-1g |
Phenol,4-(chloromethyl)-2-nitro- |
6694-75-3 | 95% | 1g |
$190 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1013744-5g |
Phenol,4-(chloromethyl)-2-nitro- |
6694-75-3 | 95% | 5g |
$720 | 2023-09-04 | |
| TRC | C306270-25mg |
4-(chloromethyl)-2-nitrophenol |
6694-75-3 | 25mg |
$ 50.00 | 2022-04-01 |
4-(chloromethyl)-2-nitrophenol Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 4-(chloromethyl)-2-nitrophenol
4-(Chloromethyl)-2-Nitrophenol: A Comprehensive Overview
4-(Chloromethyl)-2-nitrophenol (CAS No. 6694-75-3) is a chemical compound with significant applications in various fields, including materials science, pharmaceuticals, and environmental chemistry. This compound is characterized by its unique structure, which combines a nitro group and a chloromethyl substituent on a phenol ring. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for researchers and industry professionals alike.
The molecular structure of 4-(chloromethyl)-2-nitrophenol consists of a phenolic ring with two substituents: a nitro group (-NO₂) at the 2-position and a chloromethyl group (-CH₂Cl) at the 4-position. This arrangement creates a molecule with both electron-withdrawing and electron-donating groups, leading to interesting electronic properties. Recent studies have highlighted the potential of this compound in the development of advanced materials, such as conductive polymers and sensors, due to its ability to undergo redox reactions and form stable radical intermediates.
One of the most notable applications of 4-(chloromethyl)-2-nitrophenol is in the field of environmental chemistry. Researchers have explored its use as a precursor for synthesizing biodegradable polymers that can effectively remove heavy metal ions from contaminated water. For instance, a study published in *Environmental Science & Technology* demonstrated that polymers derived from this compound exhibit high adsorption capacity for lead (Pb²⁺) and cadmium (Cd²⁺) ions, making them promising candidates for water treatment applications.
In the pharmaceutical industry, 4-(chloromethyl)-2-nitrophenol has been investigated for its potential as an intermediate in drug synthesis. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for constructing complex organic molecules. Recent advancements in medicinal chemistry have leveraged this property to develop novel anti-inflammatory agents and antioxidants. For example, derivatives of this compound have shown potent inhibitory activity against cyclooxygenase (COX-2), an enzyme associated with inflammation and pain.
The synthesis of 4-(chloromethyl)-2-nitrophenol typically involves multi-step reactions, often starting from phenol derivatives. One common approach is the nitration of 4-chloromethylphenol followed by purification to isolate the desired product. The reaction conditions, such as temperature and pH, play a critical role in ensuring high yield and purity. Modern synthetic methods have focused on optimizing these parameters to achieve greener and more efficient production processes.
From an analytical perspective, 4-(chloromethyl)-2-nitrophenol can be characterized using various spectroscopic techniques, including UV-Vis spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR). These methods provide insights into the molecular structure, functional groups, and electronic transitions of the compound. For instance, UV-Vis spectroscopy has been used to study the absorption properties of this compound in different solvents, revealing its potential as a photosensitive material.
Recent research has also explored the biological activity of 4-(chloromethyl)-2-nitrophenol derivatives. Studies conducted in *Chemical Biology* journal indicate that certain analogs exhibit cytotoxic effects against cancer cells while showing minimal toxicity to normal cells. This dual activity suggests that these compounds could be developed into targeted anticancer agents with improved therapeutic indices.
In terms of safety considerations, handling 4-(chloromethyl)-2-nitrophenol requires adherence to standard laboratory practices due to its potential health hazards. Proper ventilation, protective equipment, and waste management protocols are essential to ensure safe use. Despite these precautions, the compound's benefits in various applications continue to drive its research and development.
Looking ahead, 4-(chloromethyl)-2-nitrophenol holds immense potential for further exploration in emerging fields such as nanotechnology and green chemistry. Its unique properties make it a versatile building block for creating innovative materials with tailored functionalities. As research progresses, it is anticipated that new applications will continue to emerge, solidifying its importance in both academic and industrial settings.
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